molecular formula C12H15FO4 B12832243 Benzoic acid, 2,2-dimethoxy-3-fluoropropyl ester CAS No. 62522-69-4

Benzoic acid, 2,2-dimethoxy-3-fluoropropyl ester

Cat. No.: B12832243
CAS No.: 62522-69-4
M. Wt: 242.24 g/mol
InChI Key: VWKVIUQVIQYURO-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-3-Fluoropropyl Benzoate is an organic compound with the molecular formula C12H15FO4 It is a benzoate ester derivative, characterized by the presence of a fluorine atom and two methoxy groups attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-3-Fluoropropyl Benzoate typically involves the esterification of 3-fluoro-2,2-dimethoxypropanol with benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethoxy-3-Fluoropropyl Benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-3-Fluoropropyl Benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethoxy-3-Fluoropropyl Benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-3-Fluoropropyl Benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its targets. The methoxy groups may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropyl Benzoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    3-Fluoropropyl Benzoate: Does not have the methoxy groups, which affects its solubility and interaction with molecular targets.

    2,2-Dimethoxy-3-Chloropropyl Benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

2,2-Dimethoxy-3-Fluoropropyl Benzoate is unique due to the combination of the fluorine atom and methoxy groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62522-69-4

Molecular Formula

C12H15FO4

Molecular Weight

242.24 g/mol

IUPAC Name

(3-fluoro-2,2-dimethoxypropyl) benzoate

InChI

InChI=1S/C12H15FO4/c1-15-12(8-13,16-2)9-17-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

VWKVIUQVIQYURO-UHFFFAOYSA-N

Canonical SMILES

COC(COC(=O)C1=CC=CC=C1)(CF)OC

Origin of Product

United States

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